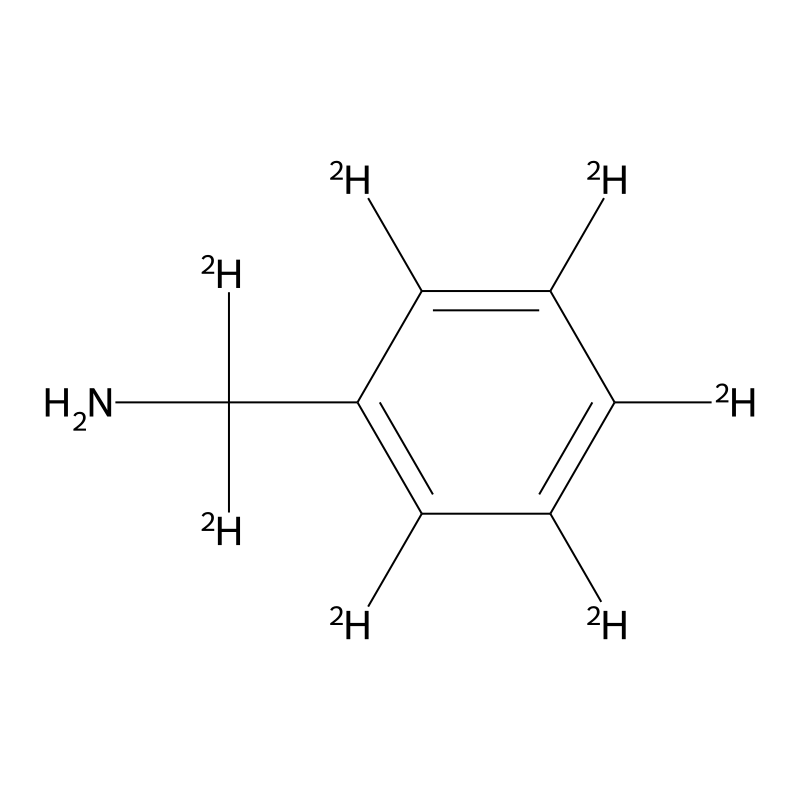

Benzyl-d7-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Benzyl-d7-amine (CAS: 167750-79-0) is a highly specialized, stable isotope-labeled primary amine where the entire carbon skeleton (phenyl-d5 and methylene-d2) is fully deuterated . With a molecular weight of 114.2 g/mol, it provides a +7 Da mass shift compared to its unlabeled counterpart, making it a premium precursor and internal standard for high-fidelity mass spectrometry . Beyond traditional analytical chemistry, Benzyl-d7-amine has emerged as a critical polarization transfer agent (relay agent) in Signal Amplification by Reversible Exchange (SABRE-Relay) NMR spectroscopy, where its perdeuterated structure is essential for suppressing background proton signals[1]. For industrial and pharmaceutical procurement, selecting the d7-isotopologue over partially deuterated variants ensures maximum isotopic resolution, comprehensive metabolic stability, and zero-interference spectral baselines.

Research Fit

Substituting Benzyl-d7-amine with unlabeled benzylamine or partially deuterated analogs (such as Benzyl-d2-amine or Benzyl-d5-amine) introduces severe analytical and functional limitations. In LC-MS/MS workflows, using a +2 Da (d2) or +5 Da (d5) standard often fails to resolve isotopic overlap from the natural M+2/M+5 envelope of heavily substituted or halogenated analytes, leading to baseline inflation and quantification errors . In advanced NMR applications like SABRE-Relay, unlabeled or partially deuterated relay agents generate intense 1H background multiplets that obscure the hyperpolarized signals of low-concentration target metabolites [1]. Furthermore, in metabolic stability studies, partially deuterated variants only block single degradation pathways (e.g., d2 blocks alpha-oxidation, but leaves the phenyl ring vulnerable to hydroxylation), whereas the d7-variant provides comprehensive, multi-site metabolic resistance .

Substitution Risk

Eliminating Isotopic Overlap in Mass Spectrometry

For high-precision LC-MS/MS quantification, the mass shift of the internal standard is critical to prevent cross-talk with the analyte's natural isotopic envelope. Benzyl-d7-amine provides a robust +7 Da mass separation, which completely clears the M+0 to M+4 natural abundance interference zones typical of complex organic molecules. In contrast, Benzyl-d2-amine provides only a +2 Da shift, which frequently overlaps with the M+2 isotope peaks of analytes containing chlorine, bromine, or sulfur . Procurement of the d7-isotopologue guarantees a clean MRM transition, eliminating the need for complex mathematical background subtraction.

| Evidence Dimension | Mass Shift vs. Unlabeled Baseline |

| Target Compound Data | +7 Da (m/z 114.2) |

| Comparator Or Baseline | Benzyl-d2-amine (+2 Da, m/z 109.2) |

| Quantified Difference | 5 Da greater mass separation, clearing M+2/M+4 isotopic interference |

| Conditions | LC-MS/MS MRM method development for complex matrices |

A +7 Da mass shift ensures absolute quantitative accuracy in mass spectrometry by preventing signal contamination from the analyte's natural isotopes, reducing assay failure rates.

SABRE-Relay NMR Background Suppression

In SABRE-Relay NMR, an amine relay agent transfers polarization from parahydrogen to a target molecule. When unlabeled benzylamine is used at typical relay concentrations (e.g., 20-30 mM), its 1H NMR signals dominate the spectrum, masking the signals of sub-millimolar target analytes. Benzyl-d7-amine (>98% isotopic purity) reduces the carbon-bound proton background by >98%, leaving a transparent spectral window [1]. This allows for the clear detection and quantification of hyperpolarized 13C-metabolites (like 13C-glucose) at sub-millimolar concentrations without relay agent interference [2].

| Evidence Dimension | 1H NMR Background Signal Intensity (Carbon Skeleton) |

| Target Compound Data | <2% residual 1H signal |

| Comparator Or Baseline | Unlabeled Benzylamine (100% signal intensity, massive multiplet overlap) |

| Quantified Difference | >98% reduction in background spectral interference |

| Conditions | SABRE-Relay hyperpolarization at 1T or 9.4T with 23.8 mM relay agent |

Procuring the d7-variant is mandatory for SABRE-Relay NMR workflows to ensure the relay agent does not obscure the highly sensitive, low-concentration target signals.

Multi-Site Metabolic Blocking

When synthesizing metabolically stable active pharmaceutical ingredients (APIs) or agrochemicals, blocking degradation pathways is paramount. Benzyl-d2-amine only provides a primary kinetic isotope effect (KIE) at the alpha-carbon, slowing monoamine oxidase (MAO) degradation, but leaves the phenyl ring fully susceptible to cytochrome P450-mediated aromatic hydroxylation. Benzyl-d7-amine simultaneously blocks both the alpha-carbon oxidation and aromatic hydroxylation pathways due to its fully deuterated carbon skeleton. This dual-site stabilization significantly increases the half-life of derived compounds in complex biological systems.

| Evidence Dimension | Metabolic Pathway Inhibition |

| Target Compound Data | Simultaneous blocking of alpha-oxidation AND aromatic hydroxylation |

| Comparator Or Baseline | Benzyl-d2-amine (Blocks alpha-oxidation ONLY) |

| Quantified Difference | Protection of 5 additional aromatic positions against metabolic attack |

| Conditions | In vitro metabolic stability assays / API precursor design |

For drug discovery and agrochemical formulation, starting with the d7-precursor ensures the final molecule resists multiple metabolic degradation routes, maximizing in vivo efficacy.

n20/D 1.547

LC-MS/MS Internal Standards

Directly leveraging its +7 Da mass shift, Benzyl-d7-amine is the optimal choice for synthesizing internal standards used in the quantification of benzylamine-derived drugs, pesticides, or environmental contaminants. Its high mass separation ensures zero cross-talk with the natural isotopic envelope of the target analytes, reducing false positives and improving assay reproducibility in complex matrices .

Relay Agent for SABRE-Relay NMR

Following the evidence of >98% background signal suppression, Benzyl-d7-amine is an essential consumable for laboratories conducting SABRE-Relay NMR. It acts as an invisible polarization transfer bridge, allowing researchers to achieve massive signal enhancements for 13C-labeled metabolites (like sugars and pyruvate) without the relay agent's own protons cluttering the NMR spectrum [1].

Metabolically Stable Precursor for APIs & Agrochemicals

Because it simultaneously blocks both alpha-carbon oxidation and aromatic hydroxylation, Benzyl-d7-amine is the preferred building block for synthesizing next-generation, deuterated pharmaceuticals and agrochemicals. Procuring this fully deuterated precursor streamlines the development of compounds with extended half-lives and reduced toxic metabolite formation .

Application Fit Matrix

XLogP3

Explore Compound Types